tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate

Description

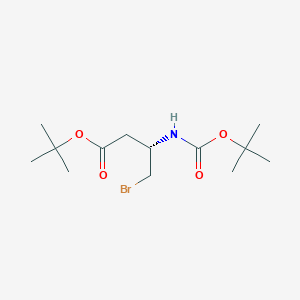

tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate is a chiral synthetic intermediate characterized by a tert-butyl ester moiety, a Boc (tert-butoxycarbonyl)-protected amine at the 3-position, and a bromine atom at the 4-position of the butanoate backbone. The (S)-stereochemistry at the 3-position is critical for its applications in asymmetric synthesis, particularly in pharmaceutical and peptidomimetic chemistry. This compound serves as a versatile building block for introducing bromine-containing motifs or protected amine functionalities into larger molecules.

Properties

IUPAC Name |

tert-butyl (3S)-4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZBCOHGRDGBDM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CBr)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CBr)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501117184 | |

| Record name | Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2006286-94-6 | |

| Record name | Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2006286-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate to form the Boc-protected amino group.

Bromination: The butanoate backbone is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

Deprotection Reactions: The Boc-protected amino group can be deprotected using strong acids like trifluoroacetic acid (TFA) to yield the free amine.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like triethylamine.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

- Substitution reactions yield various substituted butanoates.

- Deprotection reactions yield the free amine.

- Hydrolysis reactions yield the corresponding carboxylic acid.

Scientific Research Applications

Chemistry: tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate is widely used in peptide synthesis as a building block.

Biology and Medicine: This compound is used in the synthesis of biologically active peptides and small molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate primarily involves its role as a synthetic intermediate. The Boc-protected amino group provides stability during synthetic transformations, and the bromine atom serves as a reactive site for substitution reactions. The tert-butyl ester group offers protection to the carboxylic acid functionality, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Key Observations :

- Bromine vs. Chlorine : The bromine atom in the target compound offers superior leaving-group ability compared to chlorine in analogues like (S)-tert-butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate. This makes it more reactive in SN2 substitutions or transition-metal-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig reactions) .

- Boc-Protected Amine: The presence of the Boc group enhances stability during synthetic steps, as seen in tert-Butyl 4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-ylcarbamate, which avoids unwanted side reactions at the amine site .

- Steric and Electronic Effects : The tert-butyl ester provides steric hindrance, slowing hydrolysis compared to methyl or ethyl esters. However, the Boc group’s bulk may reduce reactivity in sterically demanding reactions compared to less hindered carbamates .

Biological Activity

tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈BrN₁O₄. It features a tert-butyl group, a Boc (tert-butoxycarbonyl) protecting group, and a bromine atom attached to a butanoate backbone. The presence of these functional groups contributes to its reactivity and biological activity.

Target Interaction

The compound primarily acts through nucleophilic substitution reactions due to the electrophilic nature of the bromine atom. This allows it to interact with various nucleophiles, including amines and thiols, facilitating the formation of peptide bonds in biological systems.

Biochemical Pathways

this compound plays a crucial role in peptide synthesis, where it serves as a building block for more complex molecules. The formation and cleavage of the Boc-protected amines are central to its biochemical interactions.

Pharmacokinetics

The pharmacokinetic properties of this compound can be influenced by its structural features, particularly the stability of the Boc group under varying environmental conditions such as pH and temperature. These factors determine its bioavailability and efficacy in biological systems.

Biological Activity

Research Findings

Studies have shown that this compound exhibits various biological activities, particularly in the realm of drug synthesis and development. It is utilized in the design of peptides that may have therapeutic applications, including antimicrobial agents .

Case Studies

- Peptide Synthesis : In one study, researchers used this compound as a key intermediate in synthesizing cyclic peptides that demonstrated enhanced stability and activity against specific bacterial strains.

- Drug Development : Another investigation highlighted its role in developing novel drug candidates targeting specific receptors involved in inflammatory responses.

Applications

The compound finds applications across various fields:

- Peptide Synthesis : It is used extensively as a building block for synthesizing peptides and other complex molecules.

- Medicinal Chemistry : The compound is integral to developing pharmaceuticals, particularly those targeting specific biological pathways.

- Bioconjugation : It is employed in modifying biomolecules for drug delivery systems and diagnostic applications.

Table 1: Reactivity Profile of this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Substitution of bromine with nucleophiles such as amines |

| Deprotection | Removal of Boc group under acidic conditions |

| Ester Hydrolysis | Hydrolysis to yield corresponding carboxylic acid |

Table 2: Summary of Biological Activities

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Effective against Gram-positive bacteria |

| Study B | Peptide Synthesis | Key intermediate in cyclic peptide formation |

| Study C | Drug Development | Targeted receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.